![molecular formula C10H20Cl2F2N2 B1424231 4-(4,4-Difluoropiperidino)piperidine dihydrochloride CAS No. 1364631-70-8](/img/structure/B1424231.png)
4-(4,4-Difluoropiperidino)piperidine dihydrochloride
Overview
Description
4-(4,4-Difluoropiperidino)piperidine dihydrochloride is a compound with diverse applications in pharmaceuticals and chemicals . It is used as a reactant for the synthesis of various drugs such as arylthiadiazole H3 antagonists, water-soluble N-mustards as anticancer agents, antitubercular drugs, vasopressin1b receptor antagonists, MDR modulators, and selective norepinephrine transporter inhibitors .
Molecular Structure Analysis
The empirical formula of 4-(4,4-Difluoropiperidino)piperidine dihydrochloride is C5H9F2N · HCl . The molecular weight is 157.59 . The SMILES string representation is Cl [H].FC1 (F)CCNCC1 .Physical And Chemical Properties Analysis
The compound is solid in form . It has a melting point of 173-177 °C . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Medicinal Chemistry
4-(4,4-Difluoropiperidino)piperidine dihydrochloride: is a valuable compound in medicinal chemistry due to its potential as a building block for pharmaceuticals. Its structure allows for the introduction of fluorine atoms into medicinal compounds, which can significantly alter the biological activity and metabolic stability of these molecules .
Pharmacology
In pharmacology, this compound’s fluorinated piperidine ring can be utilized to develop new drugs with enhanced pharmacokinetic properties. The difluorinated moiety may improve the compound’s lipophilicity, aiding in membrane permeability and potentially leading to better drug absorption .
Organic Synthesis
As a fluorinated building block, 4-(4,4-Difluoropiperidino)piperidine dihydrochloride is used in organic synthesis to introduce fluorine into complex molecules. Fluorine’s small size and high electronegativity make it an excellent moiety for increasing the stability and reactivity of organic compounds .
Analytical Chemistry
In analytical chemistry, this compound can serve as a standard or reagent in the development of analytical methods. Its well-defined structure and properties allow for its use in calibration curves and as a reference material in various chromatographic techniques .
Materials Science
The compound’s robustness and stability under different conditions make it suitable for research in materials science. It could be used in the synthesis of new polymeric materials or coatings that require the incorporation of fluorinated piperidine structures for enhanced performance .
Biochemistry
In biochemistry, the compound can be used to study enzyme-substrate interactions, especially for enzymes that interact with piperidine rings. Its fluorinated structure can provide insights into the role of halogen bonding in biological systems .
Safety and Hazards
properties
IUPAC Name |
4,4-difluoro-1-piperidin-4-ylpiperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2.2ClH/c11-10(12)3-7-14(8-4-10)9-1-5-13-6-2-9;;/h9,13H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRCBRNPMJJFMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(CC2)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4-Difluoropiperidino)piperidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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